Norquetiapine

Übersicht

Beschreibung

Norquetiapine is the active metabolite of Quetiapine . Quetiapine, sold under the brand name Seroquel among others, is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Norquetiapine exhibits distinct pharmacological activity from quetiapine and plays a fundamental role in its antidepressant efficacy .

Synthesis Analysis

Quetiapine is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine . The reaction between CYP3A4 and quetiapine forms N-desalkyl quetiapine, also known as norquetiapine, which is further metabolized by CYP2D6 to form 7-hydroxy N-alkylated quetiapine .

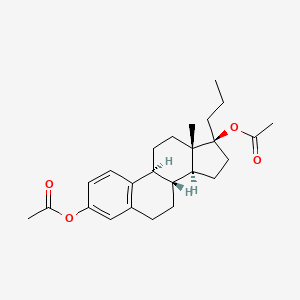

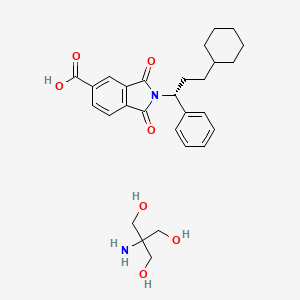

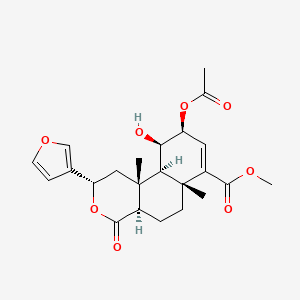

Molecular Structure Analysis

Norquetiapine is a piperazine derivative and may undergo an array of metabolic processes, depending on the species .

Physical And Chemical Properties Analysis

Norquetiapine is a piperazine derivative and may undergo an array of metabolic processes, depending on the species .

Wissenschaftliche Forschungsanwendungen

Treatment of Schizophrenia

Norquetiapine, as an active metabolite of Quetiapine, plays a significant role in the treatment of schizophrenia . The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively .

Treatment of Bipolar Disorder

Norquetiapine is used in the treatment of moderate to severe manic episodes, major depressive episodes, and for the prevention of the recurrence of manic or depressive episodes in patients with type II Bipolar Disorder who have previously responded to treatment with quetiapine .

Treatment of Major Depressive Disorder

Norquetiapine is used in the adjuvant treatment of Major Depressive Disorder . A 2009 study found that daily doses of either 150 mg or 300 mg produced statistically significant improvements in MADRS scores after as early as 1 week .

Treatment of Generalized Anxiety Disorder (GAD)

Quetiapine, the parent compound of Norquetiapine, is used for the treatment of Generalized Anxiety Disorder (GAD) in monotherapy. Although some studies suggest that second-generation antipsychotics are not effective for GAD, quetiapine seems to relieve some of the symptoms .

Treatment of Obsessive-Compulsive Disorder (OCD)

Quetiapine seems to be useful in patients with Obsessive-Compulsive Disorder treated with selective serotonin reuptake inhibitors .

Anxiolytic and Antidepressant Effects

Norquetiapine is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine through inhibition of the norepinephrine transporter (NET) and serotonin receptor agonism .

Wirkmechanismus

Target of Action

Norquetiapine, an active metabolite of quetiapine, exhibits distinct pharmacological activity and plays a fundamental role in its antidepressant efficacy . The primary targets of norquetiapine are noradrenaline reuptake , 5-HT1A receptors , presynaptic α2 receptors , 5-HT2C receptors , and 5-HT7 receptors .

Mode of Action

Norquetiapine selectively inhibits noradrenaline reuptake, acts as a partial agonist at 5-HT1A receptors, and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors . This interaction with its targets leads to increased synaptic norepinephrine levels , which may contribute to its clinically demonstrated antidepressant and anxiolytic action .

Biochemical Pathways

The blockade of dopamine D2 receptors in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity, as well as noradrenaline transporter blockage by norquetiapine .

Pharmacokinetics

Quetiapine, the parent compound of norquetiapine, is rapidly and well absorbed after administration of an oral dose . The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% .

Result of Action

The interaction of norquetiapine with its targets leads to increased synaptic norepinephrine levels , which may contribute to its clinically demonstrated antidepressant and anxiolytic action . The sedative effects of quetiapine are sometimes diminished at higher doses, a phenomenon potentially attributable to the high affinity of norquetiapine for the norepinephrine transporter (NET) and resulting elevated synaptic norepinephrine levels .

Action Environment

The action, efficacy, and stability of norquetiapine can be influenced by various environmental factors. For instance, the metabolism of quetiapine, the parent compound of norquetiapine, is mediated by the cytochrome P450 system . Therefore, factors that affect the activity of this enzyme system, such as other medications, diet, and certain health conditions, can influence the action of norquetiapine.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOAJISUHPIQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881147 | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norquetiapine | |

CAS RN |

5747-48-8 | |

| Record name | Norquetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norquetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORQUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Norquetiapine demonstrates a distinct pharmacological profile compared to its parent compound, Quetiapine. Notably, Norquetiapine exhibits high affinity for the Norepinephrine Transporter (NET) and acts as an inhibitor. [] This inhibition effectively increases the concentration of Norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. [, , ]

A: In binding studies, Norquetiapine shows high affinity for NET. [] While it also interacts with other receptors like Dopamine D2 and Serotonin 5-HT2A receptors, its affinity for NET is particularly notable and considered a key driver of its pharmacological activity. [, , ]

A: Yes, Norquetiapine exhibits interactions with other neurotransmitter systems. Research suggests that it acts as a partial agonist at the Serotonin 5-HT1A receptor and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors. [, ] These interactions likely contribute to its broader therapeutic effects. [, ]

A: The inhibition of NET by Norquetiapine leads to increased levels of Norepinephrine in the synaptic cleft. [, ] This increase in Norepinephrine can impact various downstream signaling pathways. Studies show that this enhanced noradrenergic signaling, particularly in the prefrontal cortex, may contribute to its antidepressant effects. [, ] Furthermore, in vitro studies have shown that Norquetiapine can block the human cardiac sodium channel Nav1.5 in a state-dependent manner. []

A: A study has explored the development of PLGA microspheres containing Norquetiapine freebase for potential long-acting injections. [] The researchers successfully encapsulated Norquetiapine in the microspheres, achieving a sustained release profile in vitro and in vivo. [] This approach indicates the feasibility of developing formulations to overcome the limitations of Norquetiapine's pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.

A: While the provided research primarily focuses on Norquetiapine's activity, it's important to note that it is a metabolite of Quetiapine. Quetiapine is primarily metabolized by the Cytochrome P450 (CYP) enzyme system, particularly CYP3A4. [] Although the specific metabolic pathway of Norquetiapine is not extensively detailed in the abstracts, it likely undergoes further metabolism, potentially involving CYP2D6. []

A: Studies in rats show that Norquetiapine exhibits a higher absolute oral bioavailability (15.6%) compared to Quetiapine (0.63%). [] After oral administration of equivalent doses, Norquetiapine demonstrated a larger area under the curve (AUC0-∞) and higher maximum serum concentration (Cmax) than Quetiapine. [] Additionally, Norquetiapine displayed a greater brain-to-plasma concentration ratio, indicating superior brain penetration compared to its parent compound. []

A: Research suggests that polymorphisms in genes encoding CYP enzymes and drug transporters, particularly ABCB1, might influence the pharmacokinetics of both Quetiapine and Norquetiapine. [] Specifically, variations in the ABCB1 gene, responsible for P-glycoprotein (P-gp) transporter expression, were found to predict plasma Quetiapine concentrations. []

A: While Norquetiapine itself has not been the primary focus of clinical trials, studies investigating Quetiapine's efficacy in conditions like bipolar disorder and major depressive disorder provide indirect evidence for Norquetiapine's contribution to the observed therapeutic effects. [, , ] The distinct pharmacological profile of Norquetiapine, particularly its NET inhibition, is thought to contribute to the antidepressant effects seen in some patients treated with Quetiapine. [, ]

A: Several analytical methods have been developed and validated for the quantification of Norquetiapine in biological matrices, such as plasma, saliva, and brain tissue. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. [, , , ]

A: Due to the challenges associated with obtaining CSF samples, researchers have explored the use of surrogate matrices for analyzing Norquetiapine in CSF. One study investigated diluted plasma (1:200) as a potential surrogate and found that it provided a closer match to the MS response observed in CSF compared to artificial CSF. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)

![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)

![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)

![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)

![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)